molecular formula C9H15NO3 B3394679 (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate CAS No. 635714-22-6

(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate

Cat. No.: B3394679
CAS No.: 635714-22-6
M. Wt: 185.22 g/mol
InChI Key: LXQXQGIZXFLQJJ-YUMQZZPRSA-N
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Description

(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate: is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate typically involves the use of 1,2-amino alcohols as starting materials . The process includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can react with α-haloacid chlorides under specific conditions to form the desired morpholine derivative . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using solid-phase synthesis techniques . This method allows for the efficient production of the compound with high purity and yield. The use of automated synthesizers and continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using or to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with reagents like or to form substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as .

Major Products: The major products formed from these reactions include various oxidized , reduced , and substituted morpholine derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities . Morpholine derivatives are known to exhibit various pharmacological properties, including antimicrobial , antiviral , and anticancer activities .

Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent . Its ability to interact with biological targets makes it a promising candidate for the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique chemical properties make it suitable for applications in polymer science , coatings , and adhesives .

Mechanism of Action

The mechanism of action of (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways . For instance, morpholine derivatives are known to modulate lysosomal pH by facilitating the transmembrane transport of anions . This action can disrupt the homeostasis of lysosomal pH, leading to the inactivation of lysosomal enzymes such as Cathepsin B . The compound’s ability to modulate lysosomal pH makes it a potential therapeutic agent for diseases involving lysosomal dysfunction.

Comparison with Similar Compounds

  • Methyl 5-allylmorpholine-3-carboxylate
  • 5-allylmorpholine-3-carboxylate
  • Methyl morpholine-3-carboxylate

Uniqueness: (3S,5S)-Methyl 5-allylmorpholine-3-carboxylate is unique due to its stereochemistry and functional groups . The presence of the (3S,5S) configuration imparts specific stereochemical properties that can influence its biological activity and chemical reactivity . Additionally, the allyl group provides a site for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

Properties

IUPAC Name

methyl (3S,5S)-5-prop-2-enylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-4-7-5-13-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQXQGIZXFLQJJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC[C@@H](N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856264
Record name Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635714-22-6
Record name Methyl (3S,5S)-5-(prop-2-en-1-yl)morpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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